molecular formula C30H20Cl3F2N3O4S B567698 N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide CAS No. 1262985-23-8

N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

Cat. No. B567698
M. Wt: 662.914
InChI Key: PPUPUTQAJAIAIF-UHFFFAOYSA-N
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Description

N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C30H20Cl3F2N3O4S and its molecular weight is 662.914. The purity is usually 95%.
BenchChem offers high-quality N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamide Compounds in Clinical Drugs

Sulfonamide is a fundamental moiety present in various clinically used drugs, such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX2 inhibitors. These compounds have demonstrated significant value in treating a range of conditions, including glaucoma, bacterial infections, and certain cancers. Recently, novel drugs like apricoxib and pazopanib have been introduced, which also incorporate the sulfonamide group. The latter is a multi-targeted receptor tyrosine kinase inhibitor with a broad spectrum of activity against various receptors like VEGFR and PDGFR. The constant innovation in sulfonamide drugs underlines their critical role in modern medicine and the potential for future drug development (Carta, Scozzafava, & Supuran, 2012).

Sulfonamides as Antiglaucoma and Antitumor Agents

Sulfonamide CAIs are extensively explored, particularly those incorporating NO-donating moieties as antiglaucoma agents. Their ability to target tumor-associated isoforms like CA IX/XII makes them invaluable in cancer therapeutics. Notably, sulfonamides have shown promising antitumor activity, especially in drugs like apricoxib (a COX2 inhibitor) and pazopanib (a tyrosine kinase inhibitor). These drugs and their patents underline the ongoing need for novel sulfonamides that can serve as selective antiglaucoma drugs, antitumor agents, and diagnostic tools (Carta, Scozzafava, & Supuran, 2012).

Environmental Impact of Sulfonamide Compounds

While sulfonamide compounds have notable therapeutic benefits, their environmental impact is also a significant concern. For instance, polyfluoroalkyl chemicals containing perfluoroalkyl moieties, including sulfonamides, are persistent environmental pollutants. Their degradation can lead to the formation of perfluorinated acids like PFOA and PFOS, which are subject to regulations due to their toxic profiles. Understanding the environmental fate, biodegradability, and ecotoxicological impact of these compounds is crucial for assessing their environmental implications and for developing more sustainable and less harmful alternatives (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name

N-[3-[5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20Cl3F2N3O4S/c1-2-12-43(41,42)37-24-11-10-23(34)26(27(24)35)28(39)20-15-38(30(40)25-21(32)4-3-5-22(25)33)29-19(20)13-17(14-36-29)16-6-8-18(31)9-7-16/h3-11,13-15,37H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUPUTQAJAIAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CN(C3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)C(=O)C5=C(C=CC=C5Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20Cl3F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679577
Record name N-{3-[5-(4-Chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

CAS RN

1262985-23-8
Record name N-[3-[[5-(4-Chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262985-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{3-[5-(4-Chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-{[5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.234.109
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Compound 7 (800 g; 1.44 mol) and dimethylamino pyridine (7.2 g; 0.059 mol), under nitrogen, were added to a 5 L three-necked-round bottom flask cooled in an ice water bath. Anhydrous pyridine (1.8 L) was charged and the mixture was stirred at 10-15° C. until a homogeneous solution was obtained. Propane-1-sulfonyl chloride (308 g; 2.16 mol) was added drop-wise from an addition funnel while keeping the reaction temperature <20° C. and the reaction mixture was stirred at 20-25° C. for 3 h. The reaction mixture was added to a mixture of 2-methyl-THF (7 L) and water (10 L) in a flask and the organic layer was separated, washed with 1N HCl (2 L) followed by brine (2 L), and dried. The residue was azeotroped with toluene to remove the residual water to provide crude compound 9 (1116.4 g) which was used in the next step without purification.
Name
Compound 7
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
catalyst
Reaction Step One
Quantity
1.8 L
Type
reactant
Reaction Step Two
Quantity
308 g
Type
reactant
Reaction Step Three
Quantity
7 L
Type
reactant
Reaction Step Four
Name
Quantity
10 L
Type
solvent
Reaction Step Four

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